3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride
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Overview
Description
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also a basic building block for making protein degrader libraries .
Preparation Methods
The preparation of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by 4-dimethylaminopyridine, N-carbonyl dimidazoles cyclize to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production.
Chemical Reactions Analysis
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:
Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.
Reductive Amination: The compound is amenable to linker attachment via reductive amination.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include 4-dimethylaminopyridine for catalysis and various carboxyl linkers for conjugation. The major products formed are typically linked derivatives used in protein degrader libraries .
Scientific Research Applications
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for developing protein degrader libraries.
Biology: The compound is used in the development of Thalidomide-based PROTACs, which are small molecules designed for targeted protein degradation.
Medicine: PROTACs developed using this compound have potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: The compound’s ability to conjugate with carboxyl linkers makes it valuable in the synthesis of various functionalized molecules
Mechanism of Action
The mechanism of action of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride can be compared with other similar compounds such as:
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Another functionalized cereblon ligand used for developing protein degrader building blocks.
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: A derivative of Thalidomide with similar applications in targeted protein degradation.
The uniqueness of this compound lies in its specific functional groups that allow for rapid conjugation and its role in the development of advanced PROTACs .
Biological Activity
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the reaction of piperidine derivatives with substituted phenols under specific conditions. The yield and purity of the synthesized compounds are crucial for their biological evaluation.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an aromatase inhibitor and its implications in treating estrogen-dependent diseases.
Aromatase Inhibition
Research indicates that compounds related to this compound exhibit potent aromatase inhibition, which is essential for regulating estrogen levels in the body. For instance, a related compound was shown to inhibit human placental aromatase with an IC50 value significantly lower than that of established inhibitors like aminoglutethimide (AG) .
Compound | IC50 (µM) | Remarks |
---|---|---|
3-(4-Aminophenoxy)piperidine-2,6-dione | 0.3 | Potent aromatase inhibitor |
Aminoglutethimide (AG) | 37 | Reference compound |
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies demonstrate that it induces apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involves both intrinsic and extrinsic pathways of apoptosis .
Case Studies
- Estrogen-Dependent Tumors : A study highlighted the effectiveness of this compound in reducing tumor growth in estrogen-dependent breast cancer models. The compound's ability to inhibit aromatase led to decreased estrogen levels and subsequent tumor regression .
- Neuroprotective Effects : Another investigation into piperidine derivatives showed that they could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions of this compound with aromatase and other target enzymes. These studies reveal the compound's structural compatibility with active sites, enhancing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C11H13ClN2O3 |
---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
3-(4-aminophenoxy)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-7-1-3-8(4-2-7)16-9-5-6-10(14)13-11(9)15;/h1-4,9H,5-6,12H2,(H,13,14,15);1H |
InChI Key |
GRYAACWIVUIMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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